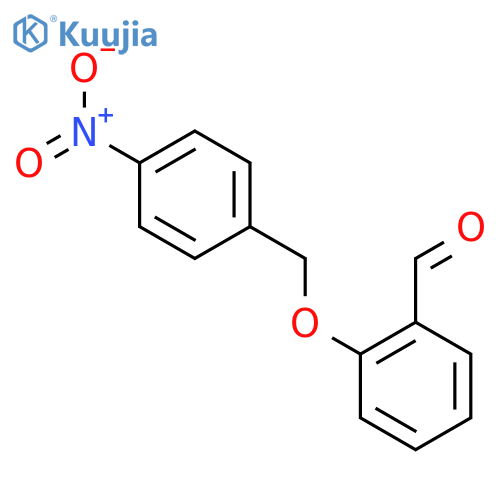

Cas no 17490-72-1 (2-(4-Nitrobenzyl)oxybenzaldehyde)

17490-72-1 structure

商品名:2-(4-Nitrobenzyl)oxybenzaldehyde

2-(4-Nitrobenzyl)oxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-((4-Nitrobenzyl)oxy)benzaldehyde

- 2-[(4-Nitrobenzyl)oxy]benzaldehyde

- 2-[(4-nitrobenzyl)oxy]benzaldehyde(SALTDATA: FREE)

- 2-[(4-nitrophenyl)methoxy]benzaldehyde

- ASISCHEM N43069

- CHEMBRDG-BB 5566707

- TIMTEC-BB SBB001482

- benzaldehyde, 2-[(4-nitrophenyl)methoxy]-

- 17490-72-1

- ALBB-014023

- BBL023105

- Oprea1_749841

- CS-0313678

- Cambridge id 5566707

- VS-07328

- SCHEMBL3686701

- DTXSID80352175

- STK796730

- AKOS000249119

- MFCD01025493

- Oprea1_393029

- AB00089532-01

- OTAVA-BB 7020673534

- 2-(4-Nitrobenzyl)oxybenzaldehyde

-

- MDL: MFCD01025493

- インチ: InChI=1S/C14H11NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-9H,10H2

- InChIKey: AXZLBQBZZLPIMB-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 257.06900

- どういたいしつりょう: 257.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 72.1Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 451.0±25.0 °C at 760 mmHg

- フラッシュポイント: 207.5±25.2 °C

- PSA: 72.12000

- LogP: 3.50950

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(4-Nitrobenzyl)oxybenzaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Nitrobenzyl)oxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-(4-Nitrobenzyl)oxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB220379-250 mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde; 95% |

17490-72-1 | 250MG |

€159.10 | 2023-01-27 | ||

| eNovation Chemicals LLC | Y1264275-1g |

Benzaldehyde, 2-[(4-nitrophenyl)methoxy]- |

17490-72-1 | 95% | 1g |

$185 | 2024-06-07 | |

| abcr | AB220379-250mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde, 95%; . |

17490-72-1 | 95% | 250mg |

€168.30 | 2025-02-22 | |

| Crysdot LLC | CD12132672-5g |

2-((4-Nitrobenzyl)oxy)benzaldehyde |

17490-72-1 | 95+% | 5g |

$499 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1264275-1g |

Benzaldehyde, 2-[(4-nitrophenyl)methoxy]- |

17490-72-1 | 95% | 1g |

$185 | 2025-02-20 | |

| TRC | B505068-50mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde |

17490-72-1 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB220379-1g |

2-[(4-Nitrobenzyl)oxy]benzaldehyde, 95%; . |

17490-72-1 | 95% | 1g |

€230.10 | 2025-02-22 | |

| TRC | B505068-500mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde |

17490-72-1 | 500mg |

$ 135.00 | 2022-06-07 | ||

| TRC | B505068-100mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde |

17490-72-1 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Matrix Scientific | 063792-500mg |

2-[(4-Nitrobenzyl)oxy]benzaldehyde |

17490-72-1 | 500mg |

$158.00 | 2023-09-10 |

17490-72-1 (2-(4-Nitrobenzyl)oxybenzaldehyde) 関連製品

- 34841-11-7(Methyl 2-methoxy-5-nitrobenzoate)

- 2597-56-0(2-Methoxy-4-nitrobenzoic acid)

- 40751-89-1(2-Methoxy-5-nitrobenzoic acid)

- 39106-79-1(Methyl 2-methoxy-4-nitrobenzoate)

- 17374-48-0(4-Nitrophenyl salicylate)

- 2486-66-0(2-Ethoxy-4-nitrobenzoic acid)

- 67565-48-4(4-(4-Nitrobenzyloxy)benzaldehyde)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬